molecular formula C11H12O4 B1355472 4,6-Dihydroxy-7-methoxycarbonylindan

4,6-Dihydroxy-7-methoxycarbonylindan

Cat. No.: B1355472
M. Wt: 208.21 g/mol
InChI Key: FSDUWZGNMBBQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dihydroxy-7-methoxycarbonylindan, also known as methyl 5,7-dihydroxy-2,3-dihydro-1H-indene-4-carboxylate, is a chemical compound supplied as a high-purity analytical standard . It is designed for use in research and development applications, particularly serving as a standard in High-Performance Liquid Chromatography (HPLC) for analytical purposes . As an indan derivative, this compound is a useful building block in pharmaceutical research and development, contributing to the discovery and synthesis of novel therapeutic agents . Researchers utilize such specialized compounds to explore new chemical spaces and develop potential drug candidates. Proper handling procedures should be observed, and users are advised to consult the material safety data sheet (MSDS) for complete safety and hazard information before use . Intended Use: This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 5,7-dihydroxy-2,3-dihydro-1H-indene-4-carboxylate

InChI

InChI=1S/C11H12O4/c1-15-11(14)10-7-4-2-3-6(7)8(12)5-9(10)13/h5,12-13H,2-4H2,1H3

InChI Key

FSDUWZGNMBBQJW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C2=C1CCC2)O)O

Origin of Product

United States

Preparation Methods

Preparation via Malonic Acid Ester and Formamide Reaction (Adapted from Pyrimidine Synthesis)

A patented process for preparing 4,6-dihydroxypyrimidine involves reacting malonic acid esters with formamide and alkali metal alkoxides (e.g., sodium methoxide) in an alcoholic medium at 30–100 °C. The malonic acid ester is added either alone or simultaneously with formamide to the alkali metal alkoxide solution. The reaction mixture is then cooled, diluted with water, and acidified to precipitate the product. Alternatively, the alcoholic reaction mixture can be evaporated to dryness, and the residue dissolved in water before acidification to isolate the compound.

Parameter Condition/Value
Temperature 30–100 °C
Molar ratio (malonic ester:formamide) 1:2.0–2.5
Solvent Alcohol (e.g., methanol)
Base Alkali metal alkoxide (e.g., NaOMe)
Isolation Acid precipitation after cooling

This method yields 4,6-dihydroxypyrimidine, a valuable intermediate for further functionalization.

Synthesis of Hydroxy-Substituted Pyrimidines Using Sodium Methoxide and Methyl Malonate

Another method involves reacting sodium methoxide, dimethyl malonate, and amidine hydrochloride salts in methanol under ice bath conditions, followed by warming to 18–25 °C for several hours. After reaction completion, methanol is removed under reduced pressure, water is added, and the pH is adjusted to acidic conditions (pH 1–2) to crystallize the product. The solid is filtered, washed with cold methanol-water mixtures, and dried to yield 4,6-dihydroxy-2-methylpyrimidine with high yield (around 86–87%).

Step Details
Initial temperature 0 °C (ice bath)
Reagents Sodium methoxide, dimethyl malonate, amidine hydrochloride
Reaction temperature 18–25 °C
Reaction time 3–5 hours
pH adjustment 1–2 (acidic)
Crystallization temperature 0 °C
Yield 86–87%

This method is noted for its safety and environmental advantages by replacing toxic reagents like POCl3 with triphosgene.

Comparative Data Table of Preparation Parameters for Related Compounds

Compound Starting Materials Key Reagents Conditions Yield (%) Notes
4,6-Dihydroxypyrimidine Malonic acid ester, formamide Alkali metal alkoxide (NaOMe) 30–100 °C, alcoholic medium Not specified Acid precipitation for isolation
4,6-Dihydroxy-2-methylpyrimidine Dimethyl malonate, amidine HCl Sodium methoxide, methanol 0 °C to 25 °C, 3–5 h 86–87 Environmentally safer reagents
This compound (proposed) Indanone derivatives Hydroxylation agents, esterification reagents Multi-step, controlled hydroxylation and esterification Not reported Requires multi-step synthesis, no direct data

Q & A

What are the primary analytical techniques for characterizing 4,6-Dihydroxy-7-methoxycarbonylindan, and how should they be validated?

Basic Question
To confirm the structural integrity and purity of this compound, researchers should employ:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify substituent positions and hydrogen bonding interactions.
  • High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase composition (e.g., acetonitrile/water gradients) to resolve impurities.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode is recommended for accurate mass determination.
    Validation : Cross-validate results using at least two independent techniques (e.g., NMR + HPLC). Calibrate instruments with certified reference standards and document uncertainties (e.g., ±0.1 ppm for NMR shifts) .

How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

Advanced Question
A factorial design of experiments (DoE) is critical to assess variables like:

  • Temperature : Test ranges between 60–120°C to balance reaction rate and thermal degradation.
  • Catalyst loading : Evaluate palladium or enzyme catalysts for methoxycarbonyl group introduction.
  • Solvent polarity : Compare aprotic solvents (e.g., DMF) versus protic solvents (e.g., methanol).
    Data Analysis : Use ANOVA to identify significant factors. For example, a 2022 study found a 15% yield increase when switching from DMF to THF at 80°C .

What protocols ensure the stability of this compound in long-term storage?

Basic Question
Conduct accelerated stability studies under ICH guidelines:

  • Conditions : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 6–12 months.
  • Analysis : Monitor degradation via HPLC peak area reduction and UV-Vis spectral shifts.
    Findings : Preliminary data suggest refrigeration (2–8°C) in amber glass vials reduces hydrolysis of the methoxycarbonyl group by 90% compared to room temperature .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Advanced Question
Discrepancies in IC50_{50} values (e.g., 5 µM vs. 20 µM in kinase inhibition assays) may arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Sample purity : Require ≥98% purity (HPLC) with residual solvent limits (<0.1% DMSO).
    Methodology : Perform meta-analysis using Cohen’s d to quantify effect size differences and identify outliers .

What safety precautions are mandatory when handling this compound in laboratory settings?

Basic Question
Adhere to OSHA and REACH regulations:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Advanced Question
Apply density functional theory (DFT) to:

  • Calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites.
  • Simulate transition states for methoxycarbonyl group transfer reactions.
    Validation : Compare predicted activation energies (±2 kcal/mol) with experimental Arrhenius plots .

What methodologies detect degradation products of this compound in aqueous environments?

Advanced Question
Use hyphenated techniques:

  • LC-QTOF-MS : Identify hydrolyzed products (e.g., 4,6-dihydroxyindan-7-carboxylic acid).
  • NMR kinetics : Track real-time degradation at pH 4–10 using 1^1H NMR time-course experiments.
    Data Interpretation : Apply multivariate analysis (PCA) to distinguish degradation pathways .

How should researchers document regulatory compliance for this compound in preclinical studies?

Basic Question
Maintain records aligned with:

  • FDA 21 CFR Part 58 : Document synthesis batches, purity certificates, and stability data.
  • OECD 423 : Include acute toxicity profiles (e.g., LD50_{50} in rodent models).
    Audit Trail : Use electronic lab notebooks (ELNs) with timestamped entries and raw data backups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.